molecular formula C13H23BO3 B13998316 2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13998316
M. Wt: 238.13 g/mol
InChI Key: AOGRRUNFUHSELI-UHFFFAOYSA-N
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Description

2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-methoxycyclohex-2-en-1-ylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling process .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(6-Methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves:

Properties

Molecular Formula

C13H23BO3

Molecular Weight

238.13 g/mol

IUPAC Name

2-(6-methoxycyclohexen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h8,11H,6-7,9H2,1-5H3

InChI Key

AOGRRUNFUHSELI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCC2OC

Origin of Product

United States

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